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molecular formula C13H16N2O2 B3180924 Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate CAS No. 444188-88-9

Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate

Cat. No. B3180924
M. Wt: 232.28 g/mol
InChI Key: TXZYIWWGXYFCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08829193B2

Procedure details

To a solution of benzyl 3-azido-4-hydroxypiperidine-1-carboxylate and benzyl 4-azido-3-hydroxypiperidine-1-carboxylate (1.0 equiv.) in dioxane (0.14M) was added PPh3 (2.0 equiv.) and the reaction was heated to reflux for 1 h. The solution was then concentrated under vacuo and purified via silica gel column chromatography eluting with DCM, 10% MeOH and 1% Et3N to give benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate as a clear oil in 25% yield. LCMS (m/z): 233.0 (MH+), Rt=1.94 min.
Name
benzyl 3-azido-4-hydroxypiperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl 4-azido-3-hydroxypiperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH:9](O)[CH2:8][CH2:7][N:6]([C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:12])[CH2:5]1)=[N+]=[N-].N(C1CCN(C(OCC2C=CC=CC=2)=O)CC1O)=[N+]=[N-].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>O1CCOCC1>[CH:4]12[NH:1][CH:9]1[CH2:8][CH2:7][N:6]([C:11]([O:13][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:12])[CH2:5]2

Inputs

Step One
Name
benzyl 3-azido-4-hydroxypiperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C1CN(CCC1O)C(=O)OCC1=CC=CC=C1
Name
benzyl 4-azido-3-hydroxypiperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C1C(CN(CC1)C(=O)OCC1=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated under vacuo
CUSTOM
Type
CUSTOM
Details
purified via silica gel column chromatography
WASH
Type
WASH
Details
eluting with DCM, 10% MeOH and 1% Et3N

Outcomes

Product
Name
Type
product
Smiles
C12CN(CCC2N1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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